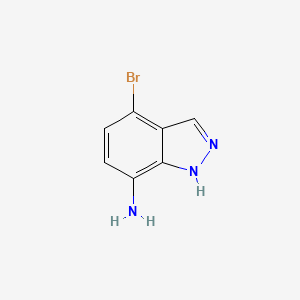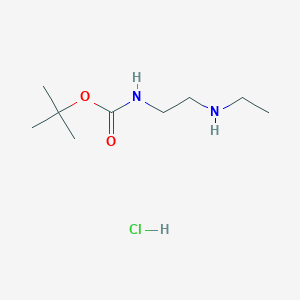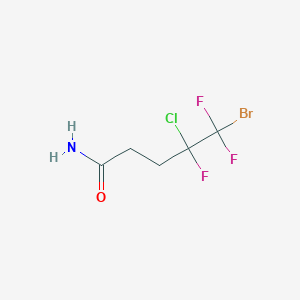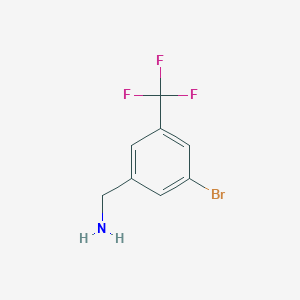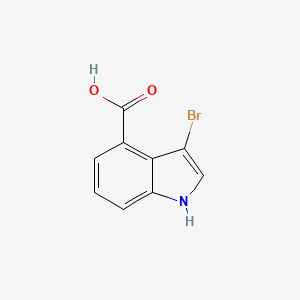
3-Brom-1H-Indol-4-carbonsäure
Übersicht
Beschreibung
3-Bromo-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Mittel
3-Brom-1H-Indol-4-carbonsäure: Derivate wurden synthetisiert und auf ihre antiviralen Eigenschaften getestet. So haben beispielsweise bestimmte Indolderivate eine inhibitorische Wirkung gegen das Influenza-A- und das Coxsackie-B4-Virus gezeigt . Der Indolkern ist ein wichtiger Pharmakophor in diesen Verbindungen und trägt zu ihrer Fähigkeit bei, mit hoher Affinität an virale Ziele zu binden und die Replikation zu hemmen.
Anti-HIV-Aktivität
Indolderivate wurden auch auf ihr Potenzial zur Behandlung von HIV untersucht. Verbindungen mit einer Indol-Grundstruktur wurden auf ihre Fähigkeit untersucht, die Replikation von HIV-1- und HIV-2-Stämmen in akut infizierten Zellen zu hemmen . Das Vorhandensein des Indolringsystems in diesen Molekülen ist entscheidend für ihre Wechselwirkung mit den viralen Komponenten.
Antikrebsanwendungen
Das Indolgerüst ist in vielen synthetischen Arzneimittelmolekülen vorhanden, die eine Antikrebsaktivität zeigen. Forscher waren daran interessiert, eine Vielzahl von Indolderivaten zu synthetisieren, um sie auf verschiedene pharmakologische Aktivitäten, einschließlich Antikrebs-Eigenschaften, zu untersuchen . This compound kann als Vorläufer bei der Synthese dieser bioaktiven Verbindungen dienen.
Antimikrobielle Eigenschaften
Indolderivate, einschließlich derer, die von This compound abgeleitet sind, wurden auf ihre antimikrobiellen Aktivitäten untersucht. Diese Verbindungen können gegen ein breites Spektrum von Mikroorganismen wirksam sein und bieten ein potenzielles Einsatzgebiet bei der Behandlung von bakteriellen Infektionen .
Entzündungshemmend und antioxidativ
Der Indolkern wurde nachweislich entzündungshemmende und antioxidative Aktivitäten besitzt. Dies macht Indolderivate wertvoll bei der Entwicklung neuer therapeutischer Mittel für Krankheiten, bei denen Entzündungen und oxidativer Stress eine bedeutende Rolle spielen .
Neuroprotektive Effekte
Indolverbindungen haben sich als vielversprechend als neuroprotektive Mittel erwiesen. Sie könnten therapeutisches Potenzial für neurodegenerative Erkrankungen bieten, indem sie neuronale Zellen vor Schäden schützen und die neuronale Funktion unterstützen .
Wirkmechanismus
- The primary target of 3-Bromo-1H-indole-4-carboxylic acid is likely a specific protein or enzyme within the biological system. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives, in general, have been associated with various biological activities due to their interactions with receptors and enzymes .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been reported to impact pathways related to inflammation, cell proliferation, and signal transduction .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-1H-indole-4-carboxylic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 3-Bromo-1H-indole-4-carboxylic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is known to be produced by the degradation of tryptophan in higher plants . This suggests that 3-Bromo-1H-indole-4-carboxylic acid may be involved in similar metabolic pathways.
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUJAAPJVSJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700192 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-26-2 | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)


![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)
